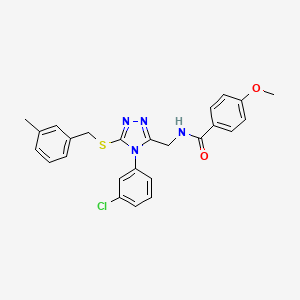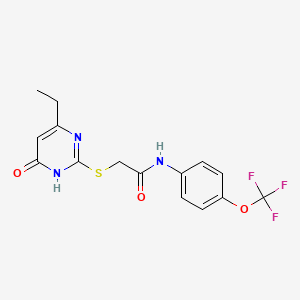
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is one of the main components of nucleic acids . Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Chemical Reactions Analysis
In previous studies, similar compounds have been found to react with various amines and hydrazine hydrate . For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate in boiling ethanol to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
Research on similar pyrimidine derivatives has demonstrated significant antitumor activities, highlighting the potential of these compounds in cancer treatment. For example, the synthesis and evaluation of certain pyrimidine derivatives have revealed their potential as antitumor agents, with studies showing that modifications in the pyrimidine ring can lead to compounds with notable anticancer activity against various cancer cell lines (Hafez & El-Gazzar, 2017). This suggests that 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide could also be explored for its antitumor properties, potentially leading to the development of new cancer therapies.
Radioligand Imaging and PET Scans
Compounds within this chemical family have been utilized in the development of selective radioligands for imaging purposes. The synthesis of derivatives for positron emission tomography (PET) scans to image specific proteins or receptors in the brain is a notable application. For instance, a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of pyrimidine derivatives in diagnostic imaging and potentially offering a pathway for the use of this compound in similar applications (Dollé et al., 2008).
Antioxidant Properties
The synthesis and characterization of pyrimidine derivatives have also revealed their potential as antioxidants. Studies on the antioxidant activity of these compounds, such as 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides, indicate that they may possess significant antioxidant properties, which could be beneficial in the development of therapeutic agents aimed at combating oxidative stress-related diseases (Dhakhda et al., 2021).
Herbicidal Activity
Furthermore, pyrimidine derivatives have been explored for their application in agriculture, particularly as herbicides. The synthesis of novel pyrimidine derivatives has shown promising herbicidal activities against dicotyledonous weeds, suggesting that these compounds can be developed into effective herbicidal agents (Wu et al., 2011). This opens up avenues for the use of this compound in developing new herbicides with specific action mechanisms.
Eigenschaften
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-2-9-7-12(22)21-14(20-9)25-8-13(23)19-10-3-5-11(6-4-10)24-15(16,17)18/h3-7H,2,8H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALTIBYSIQIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

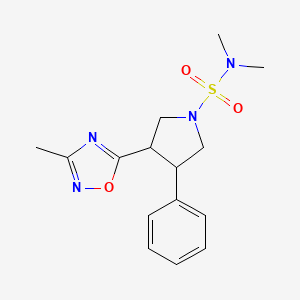
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
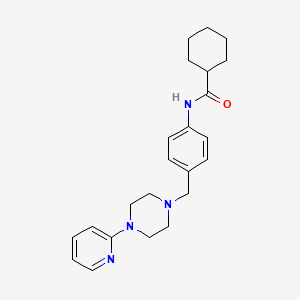



![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)

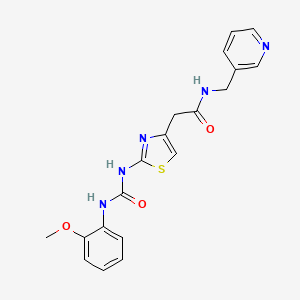
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
